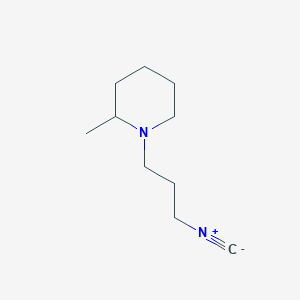

1-(3-Isocyanopropyl)-2-methylpiperidine

説明

Contextualization within Modern Organic Chemistry Research

In the vast field of organic chemistry, the quest for novel molecules with specific functions is a primary driver of research. The structure of 1-(3-Isocyanopropyl)-2-methylpiperidine is intriguing as it marries a saturated heterocycle with a reactive functional group. Saturated heterocycles like piperidine (B6355638) are prevalent in pharmaceuticals, while isocyanides are powerful tools for constructing complex molecules. encyclopedia.pubnih.govresearchgate.net The study of such a hybrid molecule fits within the broader theme of developing new building blocks for diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of structurally diverse small molecules for biological screening. nih.govfrontiersin.org

Significance of Piperidine and Isocyanide Architectures in Chemical Synthesis and Chemical Biology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products. encyclopedia.pubnih.govwikipedia.org Its six-membered ring structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. Piperidine derivatives exhibit a wide range of pharmacological activities, including analgesic, antipsychotic, and anticancer effects. encyclopedia.pubresearchgate.netontosight.ai

On the other hand, the isocyanide functional group (–N⁺≡C⁻) is a versatile reactant in organic synthesis. wikipedia.orgvedantu.com Its unique electronic structure allows it to act as both a nucleophile and an electrophile. nih.gov This dual reactivity is famously exploited in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, which enable the rapid assembly of complex, peptide-like molecules from simple starting materials. nih.govmdpi.combeilstein-journals.org Isocyanides are also used in the synthesis of various heterocyclic compounds and have found applications in bioorthogonal chemistry, where their specific reactivity allows for the labeling of biomolecules in living systems. nih.govresearchgate.netnih.gov

Overview of Key Research Areas Pertaining to 1-(3-Isocyanopropyl)-2-methylpiperidine and Related Systems

While direct research on 1-(3-Isocyanopropyl)-2-methylpiperidine is not extensively documented in publicly available literature, its structure suggests several key areas of potential research interest.

Multicomponent Reactions: Given the presence of the isocyanide group, a primary research avenue would be its application in MCRs. By reacting 1-(3-Isocyanopropyl)-2-methylpiperidine with an aldehyde, an amine, and a carboxylic acid (an Ugi reaction), or with an aldehyde and a carboxylic acid (a Passerini reaction), chemists could synthesize a diverse library of complex amides. nih.govbeilstein-journals.orgresearchgate.net The piperidine moiety would introduce a valuable structural element into the products, potentially conferring interesting biological properties.

Synthesis of Novel Heterocycles: The reactivity of the isocyanide group can be harnessed to construct various nitrogen-containing heterocycles. nih.gov For instance, [4+1] cycloaddition reactions with tetrazines could yield pyrazole (B372694) derivatives. wikipedia.org The resulting compounds, bearing a 2-methylpiperidine (B94953) substituent, could be screened for pharmacological activity.

Bioorthogonal Chemistry: The "3-isocyanopropyl" group has been explored as a bioorthogonal masking group. researchgate.netnih.govnih.gov In this context, the isocyanide can react with a tetrazine in a biological system to trigger the release of a cargo molecule, such as a drug or a fluorescent probe. nih.gov Research could therefore focus on using 1-(3-Isocyanopropyl)-2-methylpiperidine as a building block to create novel probes or prodrugs for applications in chemical biology and drug delivery.

Medicinal Chemistry: The combination of the piperidine scaffold and the versatile isocyanide handle makes this compound an attractive starting point for the synthesis of new drug candidates. The piperidine ring could be further functionalized, and the isocyanide group could be used to attach the molecule to other pharmacophores or to generate libraries of compounds for high-throughput screening.

Advanced Synthetic Methodologies for 1-(3-Isocyanopropyl)-2-methylpiperidine

The synthesis of complex piperidine derivatives is a cornerstone of medicinal and materials chemistry. The compound 1-(3-isocyanopropyl)-2-methylpiperidine combines the synthetically versatile piperidine scaffold with the unique reactivity of the isocyanide functional group. This article details advanced methodologies for its synthesis, focusing on the strategic construction of the heterocyclic core and the precise installation of the functionalized side chain.

特性

IUPAC Name |

1-(3-isocyanopropyl)-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10H,3-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIYNDLVEMDRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 1 3 Isocyanopropyl 2 Methylpiperidine

Chemical Transformations Involving the Isocyanide Functional Group

The isocyanide (-N≡C) group is a unique functional moiety known for its diverse reactivity, stemming from the divalent carbon atom. This allows it to participate in a wide array of chemical transformations.

Electrophilic and Nucleophilic Character of the Isocyanide

The isocyanide carbon atom exhibits dual reactivity, acting as both a nucleophile and an electrophile. Its nucleophilic character is evident in its reactions with electrophiles, while the electrophilic nature is observed in its susceptibility to attack by nucleophiles at the carbon center. This ambiphilic nature makes it a versatile building block in organic synthesis.

Cycloaddition Reactions of the Isocyanide Moiety

Isocyanides are known to participate in various cycloaddition reactions, most notably [3+2] and [4+1] cycloadditions. uchicago.eduresearchgate.netmdpi.comresearchgate.netyoutube.com In a [3+2] cycloaddition, the isocyanide can react with a 1,3-dipole to form a five-membered heterocyclic ring. uchicago.eduresearchgate.netmdpi.comresearchgate.netyoutube.com The specific reaction pathways and the regio- and stereoselectivity of such reactions involving 1-(3-isocyanopropyl)-2-methylpiperidine would depend on the nature of the dipole and the reaction conditions.

Metal-Catalyzed Reactions Involving Isocyanides

The isocyanide group readily coordinates to transition metals, which can activate it towards a variety of transformations. researchgate.netnih.govresearchgate.netrsc.org Metal-catalyzed reactions of isocyanides are extensive and include insertions into metal-carbon bonds, coupling reactions, and the formation of complex organometallic structures. researchgate.netnih.govresearchgate.netrsc.org For 1-(3-isocyanopropyl)-2-methylpiperidine, coordination to a metal center would likely occur through the isocyanide carbon, making it susceptible to further reactions such as migratory insertion or coupling with other substrates. researchgate.net

Reactivity at the Piperidine (B6355638) Nitrogen Atom

Protonation and Basicity Studies

The nitrogen atom in the 2-methylpiperidine (B94953) ring possesses a lone pair of electrons, rendering it basic. noaa.gov It is expected to be readily protonated by acids to form the corresponding piperidinium (B107235) salt. The basicity (pKa of the conjugate acid) of 1-(3-isocyanopropyl)-2-methylpiperidine has not been experimentally determined. However, it is expected to be comparable to other N-alkylated 2-methylpiperidines. The presence of the methyl group at the 2-position may slightly influence the basicity due to steric and electronic effects.

Ligand Binding Properties

The tertiary amine of the piperidine ring can act as a ligand, coordinating to metal centers. arkat-usa.orgmdpi.com This, combined with the coordinating ability of the isocyanide group, makes 1-(3-isocyanopropyl)-2-methylpiperidine a potential bidentate ligand. The specific binding properties, including the formation of chelate complexes and the stability of such complexes, would require experimental investigation.

Bioorthogonal Reactivity of 3-Isocyanopropyl Derivatives

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The isocyanide group, due to its minimal size and stability in aqueous environments at physiological pH, has emerged as a valuable functional handle in this field. frontiersin.orgnih.gov Derivatives containing the 3-isocyanopropyl group are of particular interest as they can act as "caging" moieties, which can be removed under specific conditions to release a molecule of interest. nih.govresearchgate.net

This "click-to-release" strategy is centered on the reaction of the isocyanide with a bioorthogonal partner, most notably a tetrazine. nih.govresearchgate.net This reaction is highly specific and can be triggered in a controlled manner within a biological setting.

The reaction between an isocyanide, such as that in 1-(3-isocyanopropyl)-2-methylpiperidine, and a tetrazine proceeds through a well-defined mechanism. nih.govwikipedia.org This process is an inverse-electron-demand Diels-Alder (IEDDA) reaction, specifically a [4+1] cycloaddition. nih.govwikipedia.org

The key steps of the mechanism are as follows:

[4+1] Cycloaddition: The reaction initiates with the cycloaddition of the isocyanide (dienophile) to the tetrazine (diene). This step forms a highly unstable bicyclic intermediate. nih.gov

Dinitrogen Extrusion: The intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. This results in the formation of a pyrazole-4-imine derivative. nih.gov

Hydrolysis: In an aqueous environment, the resulting imine is susceptible to hydrolysis. This final step cleaves the molecule, yielding an aminopyrazole and an aldehyde. nih.gov When a 3-isocyanopropyl group is used, this hydrolysis unmasks a 3-oxopropyl group. nih.gov

| Step | Description | Intermediate/Product |

| 1 | [4+1] Cycloaddition | Unstable bicyclic adduct |

| 2 | Dinitrogen Extrusion | Pyrazole-4-imine |

| 3 | Hydrolysis | Aminopyrazole and Aldehyde |

This table outlines the general mechanism of the tetrazine-isocyanide reaction.

The utility of 3-isocyanopropyl derivatives in bioorthogonal chemistry lies in their ability to undergo controlled cleavage following the reaction with tetrazine. nih.govresearchgate.net This dissociative pathway allows for the release of a caged molecule. In the context of 1-(3-isocyanopropyl)-2-methylpiperidine, the piperidine moiety itself would be the released entity upon cleavage of the N-propyl linker.

The process is initiated by the tetrazine-mediated conversion of the isocyanide to an aldehyde, as described in the previous section. The resulting 3-oxopropyl group attached to the piperidine nitrogen can then undergo further reactions, leading to the cleavage of the C-N bond and the release of the free 2-methylpiperidine. This strategy has been successfully employed for the controlled release of various bioactive molecules, including fluorophores and drugs. nih.govresearchgate.net

The efficiency of the release is dependent on the subsequent reactivity of the 3-oxopropyl group. The introduction of certain structural features can facilitate this cleavage.

| Reactant | Bioorthogonal Partner | Key Transformation | Result |

| 3-Isocyanopropyl derivative | Tetrazine | Isocyanide to Aldehyde | Formation of a 3-oxopropyl group |

| 3-Oxopropyl derivative | (Triggered) | C-N bond cleavage | Release of the caged amine |

This table summarizes the dissociative pathway for 3-isocyanopropyl derivatives.

Stereochemical Aspects of Reactivity

The presence of a chiral center at the 2-position of the piperidine ring in 1-(3-isocyanopropyl)-2-methylpiperidine introduces stereochemical considerations into its reactivity. The methyl group can exist in either an axial or equatorial position, and the ring itself can adopt different conformations, such as a chair or twist-boat. nih.govrsc.org

The stereochemistry of the 2-methylpiperidine moiety can potentially influence the bioorthogonal reaction with tetrazines in several ways:

Steric Hindrance: The methyl group may sterically hinder the approach of the tetrazine to the isocyanide group, potentially affecting the reaction rate. The conformational preference of the 2-methylpiperidine ring could play a role in the accessibility of the isocyanide.

Diastereoselectivity: If the tetrazine itself is chiral, the reaction with the enantiomerically pure 1-(3-isocyanopropyl)-2-methylpiperidine could proceed with diastereoselectivity, leading to a preferential formation of one diastereomeric product over the other.

While the isocyanide group is relatively small, the local steric and electronic environment created by the chiral piperidine ring could be sufficient to induce a degree of stereocontrol in its reactions. The specific influence would depend on the precise conformation of the molecule and the nature of the reacting partner. Studies on the enantioselective synthesis and reactions of 2-substituted piperidines have shown that the stereocenter can direct the outcome of reactions at other positions on the ring. nih.govnih.gov However, specific studies on the impact of the 2-methylpiperidine chirality on the reactivity of a distal isocyanide group are not extensively documented.

Structural Modification and Analog Development of 1 3 Isocyanopropyl 2 Methylpiperidine

Design Principles for Derivatives Bearing the Isocyanopropyl-Piperidine Scaffold

The design of new molecules based on the isocyanopropyl-piperidine scaffold is guided by established principles of medicinal chemistry and chemical biology. The core structure can be dissected into three key components for modification: the 2-methylpiperidine (B94953) ring, the N-propyl linker, and the terminal isocyanide group. Each part offers distinct opportunities for structural diversification to modulate physicochemical properties and biological interactions.

Piperidine (B6355638) Scaffold: The piperidine ring is a prevalent core in many approved drugs and bioactive molecules. thieme-connect.comenamine.netresearchgate.net Its non-planar, chair-like conformation provides a three-dimensional framework that can be exploited for precise spatial orientation of substituents. whiterose.ac.uk The methyl group at the C-2 position introduces a chiral center, which is crucial for stereospecific interactions with biological targets. thieme-connect.com Design strategies often focus on:

Stereochemistry: Exploring both (R)- and (S)-enantiomers of the 2-methylpiperidine core to investigate stereoselective binding or activity.

Ring Substitution: Introducing additional substituents on the piperidine ring can enhance binding affinity, improve selectivity, and modify properties like lipophilicity and metabolic stability. thieme-connect.comnih.gov

Conformational Locking: Incorporating fused or bridged ring systems can restrict the conformational flexibility of the piperidine ring, which can lead to higher affinity and selectivity for a specific target.

Isocyanide Group: The isocyano (-N≡C) group is a unique functional moiety with versatile chemical properties. It is isoelectronic with carbon monoxide and can act as a hydrogen bond acceptor at its carbon terminus. acs.org In derivative design, the isocyanide can serve several roles:

Pharmacophore: The isocyanide itself can be a key interacting group, forming crucial contacts with biological targets, such as metalloproteins, through coordination. acs.org Its replacement with other groups like nitriles or amides often leads to a loss of activity, highlighting its importance as a pharmacophore in certain contexts. acs.org

Bioorthogonal Handle: Isocyanides participate in highly selective bioorthogonal reactions, most notably the [4+1] cycloaddition with tetrazines. frontiersin.orgnih.govscispace.comwikipedia.org This reactivity is a cornerstone for designing chemical probes for labeling and imaging.

Linker for Multicomponent Reactions: The isocyanide group is a key reactant in multicomponent reactions like the Ugi and Passerini reactions, allowing for the rapid assembly of complex molecules from simple building blocks. frontiersin.orgnih.gov

Pharmacophore Modeling: Ligand-based pharmacophore modeling is a key design tool when a specific biological target is considered. nih.govnih.govmdpi.com A pharmacophore model for this scaffold would typically define the spatial arrangement of key features: a positive ionizable group (the piperidine nitrogen), hydrophobic features (the methyl group and parts of the ring), and a hydrogen bond acceptor or metal-coordinating feature (the isocyanide). nih.gov By mapping these features, new analogs can be designed with potentially improved affinity and selectivity.

Synthetic Access to Substituted 2-Methylpiperidine Analogs

The synthesis of analogs of the 2-methylpiperidine core is well-established, with numerous methods available for generating substituted derivatives. These strategies generally involve either the construction of the piperidine ring (cyclization) or the modification of a pre-existing piperidine or pyridine (B92270) precursor.

Hydrogenation of Pyridine Precursors: A common and effective method for accessing substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives. whiterose.ac.uk This approach allows for the introduction of substituents onto the aromatic ring prior to reduction. The diastereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions, typically favoring the formation of cis-isomers. These cis-products can subsequently be epimerized to the trans-isomers if desired. whiterose.ac.uk

Cyclization Strategies: De novo synthesis through cyclization is a versatile approach. One method involves the one-pot synthesis from primary amines and alkyl dihalides under microwave irradiation. organic-chemistry.org Another strategy is the intramolecular reductive hydroamination of unsaturated amines, which can proceed with high stereoselectivity. organic-chemistry.org For instance, the cyclization of N-tethered alkenes can be catalyzed by organocatalysts to yield enantiomerically enriched substituted piperidines.

Functionalization of Piperidine Scaffolds: Direct functionalization of the piperidine ring provides another route to analogs. Diastereoselective α-lithiation of N-Boc-2-methylpiperidine followed by trapping with an electrophile (e.g., CO₂) allows for the stereocontrolled introduction of a substituent at the C-6 position. whiterose.ac.uk Furthermore, reductive amination of N-substituted-4-piperidones is a powerful method for introducing diversity at the C-4 position of the ring. researchgate.net

Below is a table summarizing various synthetic approaches to substituted 2-methylpiperidine analogs.

| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Product Type |

| Catalytic Hydrogenation | Substituted 2-methylpyridine | H₂, PtO₂ or Rh/C catalyst | cis-Substituted 2-methylpiperidines |

| Diastereoselective Lithiation | N-Boc-2-methylpiperidine | s-BuLi, TMEDA, then electrophile (e.g., CO₂) | trans-2,6-Disubstituted piperidines |

| Reductive Amination | N-Boc-4-piperidone | Amine, reducing agent (e.g., NaBH(OAc)₃) | 4-Amino-substituted piperidines |

| Cyclization | Amino alcohols | SOCl₂ then base | Substituted piperidines |

| Aza-Michael Reaction | Unsaturated amines | Organocatalyst (e.g., quinoline-based) | Enantiomerically enriched piperidines |

This table presents a selection of common synthetic methods for creating substituted piperidine analogs.

Modulation of the 3-Isocyanopropyl Chain Length and Functionality

Modification of the N-substituent is a primary strategy for tuning the properties of piperidine-based compounds. This involves altering the length of the alkyl chain and introducing different functional groups to create analogs of the 3-isocyanopropyl moiety.

Chain Length Modification via N-Alkylation: The most direct method to modulate the chain length is through the N-alkylation of 2-methylpiperidine with appropriate alkylating agents. To generate isocyanide precursors, this typically involves reaction with a bifunctional reagent containing a leaving group (e.g., a halide) and a masked amino group or a functional group that can be converted to an amine, such as a nitrile or azide (B81097). For example, aza-Michael addition of 2-methylpiperidine to acrylonitrile (B1666552) provides a direct route to a three-carbon chain with a terminal nitrile, which can be reduced to the corresponding amine and subsequently converted to the isocyanide. researchgate.net Alkylation with bromoacetonitrile (B46782) would yield a two-carbon chain precursor. researchgate.net

Homologation Strategies:

Two-Carbon Elongation: Reaction of 2-methylpiperidine with 2-iodoethanol (B1213209) followed by conversion of the hydroxyl group to an amine (via mesylation, azide displacement, and reduction) and then to the isocyanide.

Three-Carbon Elongation: Aza-Michael addition to acrylonitrile, followed by reduction of the nitrile to an amine. researchgate.net

Four-Carbon Elongation: Alkylation with a protected 4-halobutylamine, such as N-(4-bromobutyl)phthalimide, followed by deprotection.

Functionalization of the Isocyanide Group: The terminal isocyanide itself can be considered a point of functionalization through multicomponent reactions. While this transforms the isocyanide into a different group, it represents a powerful method for diversifying the scaffold. The Ugi and Passerini reactions, for example, allow the coupling of the isocyanide with an aldehyde (and a carboxylic acid for Passerini, or an amine and carboxylic acid for Ugi) to rapidly generate complex peptide-like structures appended to the piperidine nitrogen. nih.gov

The following table outlines reagents used for modifying the N-alkyl chain on a piperidine core.

| Target Chain | Reagent | Reaction Type | Resulting Functional Group |

| Two-carbon | Bromoacetonitrile | N-Alkylation | Acetonitrile |

| Two-carbon | 2-Iodoethanol | N-Alkylation | Hydroxyl |

| Three-carbon | Acrylonitrile | Aza-Michael Addition | Nitrile |

| Three-carbon | tert-Butyl acrylate | Aza-Michael Addition | tert-Butyl ester |

This table illustrates examples of reagents for introducing functionalized alkyl chains of varying lengths onto a piperidine nitrogen, which can serve as precursors to isocyanoalkyl groups.

Development of Isocyanide-Containing Molecular Probes

The unique reactivity of the isocyanide group makes it an excellent functional handle for the development of molecular probes for biological imaging and detection. frontiersin.orgnih.gov The design of such probes typically incorporates three components: a recognition element, a signaling unit (e.g., a fluorophore), and a reactive handle—the isocyanide. nih.govrsc.org In this context, the 1-(3-isocyanopropyl)-2-methylpiperidine scaffold can serve as the core of a probe, where the isocyanide is the reactive handle.

Bioorthogonal Ligation: The primary strategy for using isocyanides in probe development is their bioorthogonal reaction with tetrazines. scispace.comwikipedia.org This reaction is a [4+1] cycloaddition that proceeds rapidly under physiological conditions without the need for a catalyst. frontiersin.org It is highly selective, meaning it does not interfere with native biological processes. wikipedia.org A key application is in fluorescence "turn-on" systems. A fluorophore can be conjugated to a tetrazine, which often quenches the fluorescence. Upon reaction with an isocyanide-containing molecule, the tetrazine is consumed, its quenching effect is eliminated, and a strong fluorescent signal is produced. scispace.com This allows for the specific imaging of molecules or locations that have been tagged with an isocyanide.

Probe Design: A molecular probe based on the isocyanopropyl-piperidine scaffold could be designed in several ways:

Direct Labeling: The 1-(3-isocyanopropyl)-2-methylpiperidine molecule itself can be used to label a target that has been modified with a tetrazine-fluorophore conjugate. Here, the piperidine moiety can influence cell permeability and localization.

Integrated Probe Synthesis: A fluorophore can be covalently attached to the piperidine ring of 1-(3-isocyanopropyl)-2-methylpiperidine. This creates a single molecule that contains both the reactive isocyanide handle and the signaling reporter. This probe could then be used to label biological targets of interest through other conjugation methods or to react with tetrazine-modified interaction partners.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For "1-(3-Isocyanopropyl)-2-methylpiperidine," both 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the covalent framework.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the protons on the piperidine (B6355638) ring, and the protons of the N-propyl chain. The chemical shifts and coupling constants of the piperidine ring protons are particularly informative about the ring's conformation. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the characteristic signal for the isocyano carbon.

To resolve spectral overlap and definitively establish connectivity, a series of 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperidine ring by identifying adjacent protons (e.g., H2-H3, H3-H4) and along the isocyanopropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the protons on the N-propyl chain and the carbons of the piperidine ring, or between the proton at C2 and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the stereochemistry and conformational preferences of the molecule. For example, NOESY can distinguish between axial and equatorial orientations of the substituents on the piperidine ring. nih.gov

The following table illustrates the expected 2D-NMR correlations that would be critical for the structural elucidation of "1-(3-Isocyanopropyl)-2-methylpiperidine."

| Technique | Correlated Nuclei | Information Gained for 1-(3-Isocyanopropyl)-2-methylpiperidine |

| COSY | ¹H – ¹H | - Connectivity of protons within the piperidine ring.- Connectivity of protons in the propyl side chain. |

| HSQC | ¹H – ¹³C (one bond) | - Direct correlation of each proton to its attached carbon atom. |

| HMBC | ¹H – ¹³C (multiple bonds) | - Connectivity between the propyl chain and the piperidine nitrogen.- Confirmation of the methyl group's position at C2. |

| NOESY | ¹H – ¹H (through space) | - Relative stereochemistry at the C2 position.- Conformational analysis of the piperidine ring (e.g., chair conformation, axial/equatorial positions). nih.gov |

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For "1-(3-Isocyanopropyl)-2-methylpiperidine," NMR spectroscopy, particularly the analysis of ¹H-¹H coupling constants and NOESY data, is instrumental in determining the preferred conformation. researchgate.netacs.org

The orientation of the methyl group at the C2 position (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the ring protons. An equatorial orientation is generally favored for alkyl substituents to reduce steric interactions. nih.gov The magnitude of the coupling constants between adjacent protons (e.g., J(H2, H3)) can help determine their dihedral angles and thus their relative positions (axial-axial, axial-equatorial, or equatorial-equatorial), providing strong evidence for the dominant chair conformation. nih.govrsc.org NOESY data would further corroborate the conformational model by showing spatial proximities consistent with either an axial or equatorial placement of the methyl and isocyanopropyl groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For "1-(3-Isocyanopropyl)-2-methylpiperidine" (C₁₀H₁₈N₂), the exact mass of the molecular ion (M⁺) would be determined using high-resolution mass spectrometry (HRMS), confirming its elemental formula.

Electron Impact (EI) ionization would likely induce characteristic fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can aid in structural confirmation. libretexts.orgtutorchase.com Key fragmentation pathways would be expected to involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. This would result in the loss of the methyl group or cleavage within the ring. A prominent peak is often observed at m/z 98 for the 2-methylpiperidine (B94953) fragment upon cleavage of the N-propyl bond.

Cleavage of the N-alkyl side chain: Fragmentation can occur at various points along the isocyanopropyl chain, leading to characteristic losses.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions. nist.govnist.gov

The following table outlines some of the plausible key fragments and their corresponding mass-to-charge ratios (m/z) for "1-(3-Isocyanopropyl)-2-methylpiperidine."

| Plausible Fragment Structure | m/z | Fragmentation Pathway |

| [C₁₀H₁₈N₂]⁺ | 166 | Molecular Ion (M⁺) |

| [C₉H₁₅N₂]⁺ | 151 | Loss of methyl radical (•CH₃) |

| [C₆H₁₂N]⁺ | 98 | Cleavage of the N-propyl bond |

| [C₅H₁₀N]⁺ | 84 | Loss of the methyl group from the piperidine fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. encyclopedia.pubmdpi.com

For "1-(3-Isocyanopropyl)-2-methylpiperidine," the key functional groups are the isocyano group (-N≡C), the C-N bonds of the tertiary amine, and the C-H bonds of the alkyl portions.

Isocyano Group (-N≡C): This group gives rise to a very characteristic, strong, and sharp absorption band in the IR spectrum, typically in the range of 2150-2120 cm⁻¹. This band is a key diagnostic feature for the presence of the isocyanide functionality.

C-H Stretching: Vibrations of the C-H bonds in the methyl and methylene (B1212753) groups will appear in the 3000-2800 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds of the tertiary amine within the piperidine ring and connecting to the propyl chain will produce absorptions in the 1250-1020 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting) for the methylene and methyl groups will be observed in the fingerprint region (approximately 1470-1345 cm⁻¹).

A study on the vibrational spectra of 2-methylpiperidine provides a basis for assigning the vibrations associated with the substituted ring system. nih.gov

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Isocyano (-N≡C) | Stretch | 2150 - 2120 | IR (strong, sharp) |

| Alkyl C-H | Stretch | 3000 - 2850 | IR, Raman |

| C-N (tertiary amine) | Stretch | 1250 - 1020 | IR |

| CH₂ / CH₃ | Bend | 1470 - 1345 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of "1-(3-Isocyanopropyl)-2-methylpiperidine" or a salt derivative can be grown, this technique would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. rsc.org

The stereochemistry at the C2 chiral center.

Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice.

This technique has been successfully used to confirm the relative stereochemistry and conformation of various substituted piperidine derivatives, often revealing a preference for a chair conformation with bulky substituents in the equatorial position to minimize steric hindrance. nih.govrsc.orgnih.gov

Chiral Chromatography and Stereochemical Assessment Techniques

"1-(3-Isocyanopropyl)-2-methylpiperidine" possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the primary technique for separating and quantifying these enantiomers. nih.govunife.it

The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. sigmaaldrich.comsigmaaldrich.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases, could be screened to find optimal separation conditions. unife.it

Successful chiral resolution by HPLC would allow for:

The isolation of individual enantiomers for further characterization and biological testing.

The determination of the enantiomeric purity (enantiomeric excess, ee) of a synthesized sample.

The development of a robust chiral HPLC method is essential for controlling the stereochemical outcome of any asymmetric synthesis of this compound and for studying the properties of the individual enantiomers.

Computational and Theoretical Studies on 1 3 Isocyanopropyl 2 Methylpiperidine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-(3-isocyanopropyl)-2-methylpiperidine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and bonding characteristics. Typically, calculations would be performed using a functional such as B3LYP or M06-2X, paired with a basis set like 6-311+G(d,p) to provide a good balance of accuracy and computational cost.

These calculations can determine key electronic properties. The distribution of electron density, for instance, would likely show a high electron density around the nitrogen atom of the piperidine (B6355638) ring, highlighting its nucleophilic character. Conversely, the carbon atom of the isocyanate group (-N=C=O) is expected to be electron-deficient and thus highly electrophilic, which is characteristic of isocyanates and a key determinant of their reactivity.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is anticipated to be localized primarily on the piperidine nitrogen, while the LUMO would be centered on the isocyanate group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 1-(3-Isocyanopropyl)-2-methylpiperidine (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| NBO Charge on Piperidine N | -0.65 e |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like 1-(3-isocyanopropyl)-2-methylpiperidine are heavily influenced by its three-dimensional shape. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and to map their relative energies.

The piperidine ring itself can exist in several conformations, with the chair form being the most stable. Within the chair conformation, the 2-methyl group can be in either an axial or an equatorial position. Generally, for 2-alkylpiperidines, the equatorial conformation is favored to minimize steric hindrance. nih.gov The isocyanopropyl substituent on the nitrogen atom also has multiple rotational degrees of freedom.

Computational methods can systematically explore the potential energy surface of the molecule. This is often done by performing a series of geometry optimizations starting from different initial structures. The relative energies of the resulting conformers are then calculated, often including corrections for zero-point vibrational energy and thermal effects to obtain Gibbs free energies. These calculations would likely show a preference for conformers where the bulky isocyanopropyl group is positioned to minimize steric clashes with the piperidine ring.

Table 2: Relative Energies of Key Conformers of 1-(3-Isocyanopropyl)-2-methylpiperidine (Hypothetical Data)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Equatorial Me, Anti) | 180° | 0.00 |

| 2 (Equatorial Me, Gauche) | 60° | 1.2 |

| 3 (Axial Me, Anti) | 180° | 2.5 |

Reaction Mechanism Predictions using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions. Given the highly reactive isocyanate group, a likely reaction of 1-(3-isocyanopropyl)-2-methylpiperidine is its addition reaction with a nucleophile, such as an alcohol, to form a carbamate (B1207046).

To study this reaction computationally, one would model the reactants, transition state, and products. The process involves locating the transition state structure on the potential energy surface and calculating the activation energy barrier. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that the identified transition state correctly connects the reactants and products.

For the reaction with methanol (B129727), for example, the calculations would likely show a mechanism where the methanol oxygen attacks the electrophilic carbon of the isocyanate, with a concerted or stepwise proton transfer to the isocyanate nitrogen. The calculated activation energy provides a quantitative measure of the reaction rate. Such studies can also be used to explore the effects of catalysts on the reaction mechanism.

Table 3: Calculated Energies for the Reaction of 1-(3-Isocyanopropyl)-2-methylpiperidine with Methanol (Hypothetical Data)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of 1-(3-isocyanopropyl)-2-methylpiperidine in a solvent like water would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over a period of time. This would require a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

The simulation trajectory provides detailed information about the intermolecular interactions. For instance, the analysis of radial distribution functions would reveal the structure of the solvation shells around different parts of the molecule. It would be expected that water molecules would form hydrogen bonds with the oxygen and nitrogen atoms of the isocyanate group and the nitrogen of the piperidine ring. MD simulations can also be used to study how the molecule interacts with other solutes or at interfaces.

Table 4: Typical Parameters for an MD Simulation of 1-(3-Isocyanopropyl)-2-methylpiperidine in Water (Hypothetical Data)

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Box Size | 40 x 40 x 40 ų |

| Temperature | 298 K |

| Pressure | 1 atm |

In Silico Design and Virtual Screening of Derivatives

Computational methods are invaluable for the rational design of new molecules. Starting from the structure of 1-(3-isocyanopropyl)-2-methylpiperidine, one could design a library of derivatives with modified properties. For example, substituents could be added to the piperidine ring to alter its basicity or steric profile, or the length of the propyl chain could be varied to change the distance between the piperidine and isocyanate groups.

Once a virtual library of derivatives is created, these molecules can be subjected to virtual screening. This involves using computational methods to predict their properties, such as reactivity, solubility, or binding affinity to a specific protein target. For instance, if the goal is to design a derivative with a specific reactivity, the activation energy for a key reaction could be calculated for each molecule in the library.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their predicted properties. This allows for the rapid screening of large numbers of compounds and the identification of promising candidates for synthesis and experimental testing. researchgate.net

Table 5: In Silico Screening of 1-(3-Isocyanopropyl)-2-methylpiperidine Derivatives (Hypothetical Data)

| Derivative | Modification | Predicted Reactivity (Relative Rate) | Predicted LogP |

|---|---|---|---|

| Parent | - | 1.0 | 2.1 |

| Derivative A | 4-fluoro on piperidine | 1.2 | 2.2 |

| Derivative B | Ethyl linker instead of propyl | 0.9 | 1.6 |

Conceptual Applications in Chemical Research and Development

Role as Versatile Building Blocks in Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, atom-economical step. researchgate.netfrontiersin.orgwustl.edu The isocyanide functional group is exceptionally versatile, capable of reacting with both nucleophiles and electrophiles at its terminal carbon atom. researchgate.net 1-(3-Isocyanopropyl)-2-methylpiperidine is conceptually an ideal building block for IMCRs such as the Passerini and Ugi reactions. frontiersin.orgnih.gov

In these reactions, the isocyanide component serves as a linchpin, connecting the other reactants. The incorporation of 1-(3-Isocyanopropyl)-2-methylpiperidine would introduce several desirable features into the final product simultaneously:

Structural Complexity: The non-planar, saturated piperidine (B6355638) ring imparts a three-dimensional character to the resulting molecule, a sought-after feature in medicinal chemistry for improving target engagement and pharmacokinetic properties.

Chirality: The methyl group at the C2 position of the piperidine ring makes the compound chiral. Using an enantiomerically pure form of this building block could allow for diastereoselective MCRs, providing control over the stereochemistry of the final product. researchgate.netnih.gov

Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be used to tune the solubility and pKa of the MCR adducts, which is crucial for biological applications. ajchem-a.com

The general mechanism of its participation in the Ugi four-component reaction (U-4CR) would involve the α-addition of the isocyanide to an iminium ion (formed from an amine and an aldehyde/ketone), followed by the trapping of the resulting nitrilium ion intermediate by a carboxylic acid to form a bis-amide product. nih.govmdpi.com Similarly, in the Passerini three-component reaction (P-3CR), it would react with a carbonyl compound and a carboxylic acid to yield an α-acyloxy carboxamide. nih.govresearchgate.net

| Reaction | Components | General Product Structure | Contribution of 1-(3-Isocyanopropyl)-2-methylpiperidine |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Introduces a chiral, basic N-alkyl substituent with a defined 3D structure. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms the carboxamide nitrogen substituent, embedding the chiral piperidine moiety. |

Ligand Design for Organometallic Catalysis

The design of ligands is central to the field of organometallic catalysis, as they control the reactivity, selectivity, and stability of the metal center. Isocyanides are well-established ligands in coordination chemistry, acting as neutral, L-type ligands that are strong σ-donors and moderate π-acceptors, comparable to carbon monoxide (CO). vu.nlwikipedia.org 1-(3-Isocyanopropyl)-2-methylpiperidine offers intriguing possibilities for ligand design, particularly in asymmetric catalysis.

The key features that make this compound a promising ligand candidate are:

Isocyanide Coordinator: The terminal carbon of the isocyanide group can coordinate to a wide range of transition metals. wikipedia.orgresearchgate.net

Chiral Scaffold: The stereocenter at the C2 position can create a chiral environment around the coordinated metal ion. This chirality can be transferred during a catalytic reaction, inducing enantioselectivity in the product.

Steric Influence: The bulky 2-methylpiperidine (B94953) group can provide significant steric hindrance, influencing the substrate approach to the catalytic center and thereby enhancing selectivity (e.g., regio- or stereoselectivity).

Conceptually, a metal complex featuring the 1-(3-Isocyanopropyl)-2-methylpiperidine ligand could be employed in various catalytic transformations, such as hydrogenation, C-H functionalization, or cross-coupling reactions. rsc.org The combination of the electronic properties of the isocyanide with the steric and chiral features of the piperidine backbone provides a framework for developing novel, effective catalysts for stereoselective synthesis. nih.gov

Chemical Probes for Investigating Biological Processes (Focus on Chemical Mechanism)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. The 3-isocyanopropyl group has been identified as a valuable functional handle for "click-to-release" chemistry, acting as a caging moiety that can be removed under specific, bioorthogonal conditions. nih.govfigshare.com This makes 1-(3-Isocyanopropyl)-2-methylpiperidine a conceptual precursor for creating sophisticated chemical probes to study biological systems.

The chemical mechanism for the release is triggered by a reaction with a tetrazine derivative, which proceeds via an inverse-electron-demand Diels-Alder reaction. researchgate.netresearchgate.netresearchgate.net The process unfolds in a sequence of steps:

[4+1] Cycloaddition: The isocyanide (a 1-carbon component) reacts with the tetrazine (a 4-carbon component) in a cycloaddition reaction.

Cycloreversion & Tautomerization: The initial adduct is unstable and spontaneously undergoes a cycloreversion, releasing a molecule of dinitrogen (N₂) to form a 4H-pyrazol-4-imine derivative. This intermediate then tautomerizes to a more stable aromatic 1H-pyrazole. researchgate.net

Hydrolysis and Elimination: The pyrazole (B372694) intermediate can be hydrolyzed, which ultimately leads to a 3-oxopropyl group. This group readily undergoes β-elimination to release the caged molecule (e.g., a fluorophore or a drug) in its active form. researchgate.netresearchgate.net

This controlled release mechanism allows for the spatiotemporal activation of bioactive molecules or reporters within a living organism. nih.govnih.gov By attaching a molecule of interest to the propyl chain of 1-(3-isocyanopropyl)-2-methylpiperidine via a linkage susceptible to this elimination (e.g., a carbamate (B1207046) or ether), one can create a probe that remains inert until it encounters a tetrazine trigger. acs.org

| Stage | Description | Key Intermediates/Products |

|---|---|---|

| 1. Ligation | Inverse-electron-demand Diels-Alder reaction between the 3-isocyanopropyl group and a tetrazine. | Initial cycloadduct. |

| 2. Rearrangement | Spontaneous cycloreversion with loss of N₂ gas, followed by tautomerization. | 4H-pyrazol-4-imine, 1H-pyrazole. |

| 3. Release | Hydrolysis of the pyrazole derivative followed by a β-elimination reaction. | Active cargo (drug/fluorophore) + pyrazole byproduct. |

Precursors in Radiochemistry for Imaging Agent Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. The development of novel PET tracers requires precursors that can be efficiently and rapidly labeled with isotopes such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) or carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min). The piperidine scaffold is a privileged structure in neuropharmacology and is found in numerous CNS drugs and PET imaging agents. nih.govnih.gov

1-(3-Isocyanopropyl)-2-methylpiperidine serves as a valuable conceptual scaffold for the development of new PET tracers. A common strategy for radiosynthesis involves nucleophilic substitution. A suitable precursor could be synthesized from the 2-methylpiperidine core where the isocyano group is replaced by a functional group amenable to radiolabeling. For example, a precursor bearing a leaving group (e.g., mesylate, tosylate, or bromide) on the terminus of the propyl chain could be reacted with [¹⁸F]fluoride to introduce the positron-emitting isotope.

This approach is analogous to the synthesis of established PET radioligands like [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]FPS), which also utilizes a piperidine core and a propyl linker for labeling with ¹⁸F. nih.gov The inherent properties of the 2-methylpiperidine moiety could be used to direct the resulting radiotracer to specific targets in the brain or other organs, enabling non-invasive imaging of biological processes.

Integration into Advanced Polymer and Material Science Research

The unique reactivity of the isocyanide group and the structural features of the piperidine ring make 1-(3-Isocyanopropyl)-2-methylpiperidine an attractive monomer for creating functional polymers and advanced materials.

Two primary conceptual pathways exist for its integration into polymer science:

Polyisocyanide Formation: The isocyanide group itself can be polymerized using transition metal catalysts (e.g., Nickel(II) complexes) to form polyisocyanides. These polymers are known for their rigid, helical secondary structures. When a chiral monomer like 1-(3-Isocyanopropyl)-2-methylpiperidine is used, the polymer can be synthesized with a preference for a single helical screw sense (either right- or left-handed). acs.orgresearchgate.netacs.org This would result in a chiral, rigid-rod polymer with pendant 2-methylpiperidine groups, creating a material with potential applications in chiral separations, sensing, or as a scaffold for asymmetric catalysis. nih.gov

Pendant Functional Group: The molecule can be chemically modified to be incorporated as a side chain in other polymer backbones (e.g., polyacrylates or polystyrenes). For instance, the piperidine nitrogen could be used to initiate a ring-opening polymerization, or the propyl chain could be functionalized with a polymerizable group like a methacrylate. In this context, the piperidine moiety would act as a functional pendant group, imparting properties such as basicity, hydrophilicity/hydrophobicity balance, or metal-coordinating ability to the bulk polymer. rsc.orgacs.org Polymers containing piperidine groups have been investigated as stabilizers for other synthetic polymers. google.com

| Strategy | Polymerization Site | Resulting Polymer Architecture | Potential Properties and Applications |

|---|---|---|---|

| Isocyanide Polymerization | Isocyanide C-terminus | Rigid, helical polyisocyanide backbone with pendant chiral piperidine side chains. | Chiral materials for separations, asymmetric catalysis scaffolds, liquid crystals. acs.org |

| Side-Chain Incorporation | Modified propyl chain or piperidine N | Flexible backbone (e.g., polyacrylate) with pendant 1-(3-Isocyanopropyl)-2-methylpiperidine units. | Functional materials with tunable basicity, polymer stabilizers, drug delivery systems. google.comnih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivity and Unprecedented Transformations

The isocyanide functional group is renowned for its versatile reactivity, participating in a wide array of chemical transformations including multicomponent reactions (such as the Ugi and Passerini reactions), cycloadditions, and insertions into metal-carbon bonds. Future research will likely focus on leveraging the steric and electronic properties of the 2-methylpiperidine (B94953) substituent to influence the stereochemical outcome of these reactions. Investigations into unprecedented transformations, potentially involving activation of the isocyanide by the adjacent piperidine (B6355638) nitrogen under specific catalytic conditions, could lead to the discovery of novel synthetic methodologies. The development of new reactions that are unique to the 1-(3-isocyanopropyl)-2-methylpiperidine framework will be a primary objective.

Development of Advanced Catalytic Systems Incorporating the Compound

The potential of 1-(3-isocyanopropyl)-2-methylpiperidine as a ligand in transition metal catalysis is a promising avenue for future investigation. The nitrogen atom of the piperidine ring and the isocyanide carbon can act as a bidentate ligand, coordinating to a metal center. The chirality of the 2-methylpiperidine unit could be exploited in asymmetric catalysis, where the ligand-metal complex catalyzes the formation of chiral products with high enantioselectivity. Research efforts will likely be directed towards the synthesis and characterization of novel organometallic complexes featuring this compound and their application in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and C-H functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for high-throughput screening and optimization. chemrxiv.orgucd.ie Future work will likely involve the development of robust flow-based protocols for the synthesis and utilization of 1-(3-isocyanopropyl)-2-methylpiperidine. chemrxiv.org Its integration into automated synthesis platforms would enable the rapid generation of libraries of derivatives for biological screening or materials science applications. nih.govresearchgate.net The development of in-line purification and analysis techniques will be crucial for the successful implementation of this compound in automated systems. chemrxiv.org

Applications in Synthetic Methodology Innovation

The unique reactivity of the isocyanide group, coupled with the structural features of the piperidine ring, makes 1-(3-isocyanopropyl)-2-methylpiperidine a valuable tool for innovation in synthetic methodology. Future research is expected to explore its use as a building block in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmaceutically active compounds. nih.gov Its application in bioorthogonal chemistry, where the isocyanide can react selectively with a specific partner in a complex biological environment, is another area of emerging interest. researchgate.netnih.govnih.gov The development of novel "click-and-release" strategies based on the reactivity of the isocyanopropyl group could have significant implications for drug delivery and diagnostics. researchgate.netnih.gov

Computational and Experimental Synergy in Molecular Design

A synergistic approach combining computational modeling and experimental studies will be instrumental in unlocking the full potential of 1-(3-isocyanopropyl)-2-methylpiperidine. nih.govresearchgate.net Density functional theory (DFT) calculations can be employed to predict its reactivity, understand reaction mechanisms, and guide the design of new catalysts and reactions. mdpi.com Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with other chemical species. researchgate.net This computational data will inform and guide experimental investigations, leading to a more efficient and targeted exploration of the compound's chemical space. The interplay between theoretical predictions and experimental validation will accelerate the discovery of new applications and paradigms for 1-(3-isocyanopropyl)-2-methylpiperidine. nih.govresearchgate.net

Q & A

Q. Advanced Considerations

- Reaction Optimization : Varying solvents (e.g., DMF vs. THF) and temperatures (0°C to 80°C) can alter reaction kinetics. Catalysts like DMAP may accelerate alkylation .

- Purity Challenges : Side reactions (e.g., hydrolysis of the isocyanate group) require inert atmospheres (N₂/Ar) and anhydrous solvents. Monitoring via TLC or HPLC is critical .

How can researchers characterize the structural and chemical properties of 1-(3-Isocyanopropyl)-2-methylpiperidine using advanced spectroscopic techniques?

Q. Basic Research Focus

Q. Advanced Considerations

- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles in the piperidine ring .

- IR Spectroscopy : Detects isocyanate stretching vibrations (~2250 cm⁻¹) to assess functional group integrity .

What safety protocols are critical when handling 1-(3-Isocyanopropyl)-2-methylpiperidine in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, as isocyanates are respiratory irritants .

Q. Advanced Considerations

- Spill Management : Neutralize spills with a 10% aqueous ammonia solution to hydrolyze residual isocyanate .

- Storage : Store under nitrogen at 2–8°C to prevent moisture-induced degradation .

How can contradictions in spectroscopic data for this compound be systematically resolved?

Q. Advanced Research Focus

- Cross-Validation : Combine NMR, IR, and HRMS to confirm structural assignments. For example, conflicting NOE (Nuclear Overhauser Effect) signals can be clarified via 2D-COSY experiments .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace isocyanate group behavior in complex reaction mixtures .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to resolve ambiguities .

What strategies are effective in optimizing the reaction conditions for introducing the isocyanopropyl group to the piperidine ring?

Q. Advanced Research Focus

- Factorial Design : Apply a 2³ factorial experiment to test variables: solvent polarity (DMF vs. acetonitrile), temperature (25°C vs. 60°C), and catalyst presence (DMAP vs. none). Analyze interactions using ANOVA .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., nucleophilic attack on isocyanate) .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

How does the steric environment of the 2-methyl group influence the reactivity of 1-(3-Isocyanopropyl)-2-methylpiperidine in nucleophilic reactions?

Q. Advanced Research Focus

- Steric Hindrance Analysis : Molecular dynamics simulations (e.g., using Schrödinger Suite) reveal that the 2-methyl group restricts access to the piperidine nitrogen, reducing nucleophilic attack rates .

- Comparative Studies : Synthesize analogs without the 2-methyl group and compare reactivity in urea-forming reactions with amines. LC-MS quantifies product ratios .

- Crystal Packing Effects : X-ray data show that the 2-methyl group induces torsional strain, altering the compound’s conformational flexibility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。